molecular formula C10H10OS B2903477 2-(Benzo[b]thiophen-3-yl)ethanol CAS No. 3133-87-7

2-(Benzo[b]thiophen-3-yl)ethanol

Cat. No.: B2903477
CAS No.: 3133-87-7
M. Wt: 178.25
InChI Key: KROWMGNXBZCMQB-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)ethanol is a chemical compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .

Mechanism of Action

Target of Action

Thiophene and its derivatives, which include 2-(benzo[b]thiophen-3-yl)ethanol, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can undergo various reactions, including photocyclization , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biological effects . For instance, they play a significant role in the advancement of organic semiconductors , which could imply an impact on electron transport pathways in biological systems.

Pharmacokinetics

Thiophene, a structural component of this compound, is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially influence the absorption and distribution of this compound in the body.

Result of Action

aureus and high antioxidant capacities , suggesting that this compound might have similar effects.

Action Environment

It’s known that the stability of certain thiophene derivatives can be influenced by temperature . Therefore, environmental conditions such as temperature could potentially affect the action and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-3-yl)ethanol typically involves the reaction of benzo[b]thiophene with an appropriate reagent to introduce the ethanol group. One common method is the reduction of 2-(Benzo[b]thiophen-3-yl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reduction reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[b]thiophen-2-yl)ethanol
  • 2-(Benzo[b]thiophen-4-yl)ethanol
  • 2-(Benzo[b]thiophen-5-yl)ethanol

Uniqueness

2-(Benzo[b]thiophen-3-yl)ethanol is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its isomers, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(1-benzothiophen-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROWMGNXBZCMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of benzo[b]thiophen-3-yl-acetic acid (6.0 g, 31.2 mmol) in 40 ml of tetrahydrofuran was added dropwise at RT to a suspension of lithium alanate (1.54 g, 41 mmol) in 35 ml of tetrahydrofuran. The mixture was stirred for 60 minutes at 60° C., and then excess alanate was hydrolysed with ethanol. The mixture was suction-filtered over Kieselguhr and the solvent was removed in vacuo. The product was obtained in the form of a yellowish oil in a yield of 5.1 g (92%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-benzothienylacetic acid (5.2 mmol) in 10 mL of anhydrous THF was slowly added to a stirred solution of LAH (10.4 mmol) in 50 mL of THF at 0° C. The ice bath was removed and the solution was stirred overnight, while it was allowed to warm to room temperature. The reaction was quenched by addition of water, 10% aqueous NaOH. The mixture was filtered over Celite and the filtrate was concentrated to give 2-(benzo[b]thiophen-3-yl)ethanol, which was used for tosylation.
Quantity
5.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
10.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred suspension of LiAlH4 (200 mg, excess) in THF at 0° C., ethyl(-1-benzothiophene-3-yl)acetate (1.1 g, 5 mmol) in THF (20 mL) was added slowly. After the addition, the reaction mixture was stirred at room temperature for 1 hr and quenched with saturated NH4Cl solution. The product was extracted with chloroform and washed well with water. It was dried over anhydrous MgSO4; filtered and concentrated. The product, 2-(1-benzothiophene-3-yl)ethanol, was obtained as white oil pure enough and taken to the next step without purification. Yield: 850 mg (95%); 179 (M+H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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